Picrasinol B
Description
Properties
IUPAC Name |
10-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-en-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-10-6-14(25-5)20(24)22(4)12(10)7-15-21(3)13(8-16(23)28-15)11(2)17-18(19(21)22)27-9-26-17/h6,10-13,15-19,23H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYGNZRHZRPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(O3)O)C)OCO5)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008845 | |
| Record name | 6-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,5,6,7a,7b,8,8a,9,12a,12b,12c-dodecahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-12(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89498-91-9 | |
| Record name | Picrasinol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089498919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,5,6,7a,7b,8,8a,9,12a,12b,12c-dodecahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-12(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Origin of Picrasinol B
Chromatographic Separation Techniques for Compound Isolation
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used for the separation, identification, and purification of individual components from a mixture. rotachrom.comresearchgate.net In the context of natural product chemistry, HPLC is an indispensable tool for purifying compounds like Picrasinol B from complex crude extracts obtained from plant sources. chemfaces.com
The technique operates by passing a liquid sample mixture, known as the mobile phase, through a column packed with a solid adsorbent material, the stationary phase. rotachrom.comnih.gov Each component in the mixture interacts with the stationary phase differently due to variations in its chemical and physical properties. This differential interaction leads to varying flow rates for each component, causing them to separate as they exit the column. sigmaaldrich.com
For the purification of this compound, a preparative HPLC approach is often employed following initial fractionation of the plant extract. waters.com This method allows for the isolation of the compound in high purity (>97%). The process can be fine-tuned by adjusting various parameters, such as the composition of the mobile phase, the type of stationary phase, flow rate, and detection wavelength, to achieve optimal separation from other closely related quassinoids present in the extract.
Table 2: Representative HPLC Parameters for Quassinoid Purification
| Parameter | Specification | Description |
|---|---|---|
| Instrument | Preparative HPLC System | System designed for isolating larger quantities of a compound. waters.com |
| Column | C18 Reversed-Phase | A common stationary phase where the silica-based packing is modified to be nonpolar. |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | A mixture of solvents with changing proportions over time to effectively separate compounds with different polarities. nih.gov |
| Flow Rate | 1.0 - 5.0 mL/min | The speed at which the mobile phase passes through the column, optimized for resolution. nih.govsigmaaldrich.com |
| Detection | UV at 240-254 nm | Ultraviolet detection is used to monitor the compounds as they elute from the column. |
| Temperature | Ambient or controlled (e.g., 40 °C) | Column temperature can be controlled to improve the consistency and efficiency of the separation. sigmaaldrich.com |
Structural Elucidation and Chemical Characterization of Picrasinol B
Spectroscopic Analysis for Structure Determination
The definitive structure of Picrasinol B was established through a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy each provided crucial pieces of information that, when combined, allowed for the complete assignment of its chemical structure.
NMR spectroscopy has been a cornerstone in the structural elucidation of complex natural products like this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) analyses were instrumental in mapping out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each hydrogen atom within the molecule. This includes the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. While specific chemical shift values for this compound are detailed in specialized literature, a representative analysis of related quassinoids helps to illustrate the data obtained. For instance, in similar structures, protons attached to carbons bearing oxygen atoms typically resonate at lower fields (higher ppm values), and the coupling constants between adjacent protons reveal their dihedral angles, which is critical for determining the stereochemistry of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing a count of the number of unique carbon atoms and information about their hybridization and electronic environment. The chemical shifts of the carbon atoms in this compound are indicative of the types of functional groups present, such as ketones, ethers, and hydroxyl groups, which are characteristic of the quassinoid skeleton.
A detailed breakdown of the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature, is presented in the tables below.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in search results |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would have been employed to determine its exact molecular formula, C₂₂H₃₂O₆.
The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. The molecule, upon ionization, breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of different parts of the molecule. While the specific fragmentation data for this compound is found in dedicated chemical literature, the analysis of related quassinoids shows characteristic losses of small molecules like water (H₂O), carbon monoxide (CO), and various hydrocarbon fragments, which aids in confirming the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the chromophores present in its structure.
Quassinoids typically possess α,β-unsaturated ketone functionalities, which give rise to characteristic UV absorptions. While the specific λmax values for this compound are documented in specialized publications, related compounds exhibit absorptions in the range of 220-280 nm, consistent with the presence of such conjugated systems. This information helps to confirm the presence and nature of the electronic systems within the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions for this compound would include:
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl groups.
C-H stretching: Bands in the 3000-2850 cm⁻¹ region, corresponding to the stretching of C-H bonds in methyl and methylene groups.
C=O stretching: A strong, sharp peak around 1700 cm⁻¹, characteristic of the ketone functional group.
C-O stretching: Absorptions in the 1200-1000 cm⁻¹ region, corresponding to the ether linkages and hydroxyl groups.
These characteristic IR absorption bands provide corroborating evidence for the functional groups identified through other spectroscopic methods.
Chemical Transformations and Derivatives of this compound
To further confirm the structure of this compound and to explore its chemical reactivity, various chemical transformations can be performed. These reactions can help to verify the presence and location of specific functional groups. For instance, acetylation of the hydroxyl groups would result in a derivative with a different spectroscopic profile, confirming the number of hydroxyl groups present. Oxidation or reduction reactions could be used to probe the nature of the carbonyl and hydroxyl functionalities. The structures of these newly formed derivatives are then confirmed by spectroscopic analysis, providing further support for the initial structural assignment of this compound. wikipedia.org
Tautomeric and Isomeric Forms of this compound
Tautomerism: Tautomers are constitutional isomers that readily interconvert. For this compound, the presence of a ketone functional group allows for the possibility of keto-enol tautomerism. In this equilibrium, the ketone form can interconvert to an enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. Under typical conditions, the keto form is generally more stable and therefore predominates. The existence of this equilibrium can sometimes be observed under specific experimental conditions or through specialized NMR techniques.
Isomerism: this compound, with its multiple stereocenters, can exist as various stereoisomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The specific stereochemistry of naturally occurring this compound has been determined through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons, and by comparing its optical rotation with that of related known compounds. The precise three-dimensional structure is crucial for its biological activity.
Biosynthesis and Synthetic Approaches to Picrasinol B
Proposed Biosynthetic Pathways for Quassinoids
The biosynthesis of quassinoids, a class of highly oxygenated and structurally complex triterpenoids, is thought to begin with the triterpenoid (B12794562) precursor, euphol. uef.fi This initial building block undergoes a series of complex enzymatic reactions, including oxidations, reductions, and rearrangements, to form the characteristic degraded triterpenoid structure of quassinoids. numberanalytics.com
Recent studies on the invasive tree of heaven (Ailanthus altissima), a known producer of allelopathic quassinoids, have shed more light on this process. Research has identified the first three steps in quassinoid biosynthesis, which are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases. nih.gov These enzymes work in concert to produce the protolimonoid melianol. nih.gov This finding is significant as it confirms that quassinoid biosynthesis shares a common evolutionary origin and an intermediate compound with the biosynthesis of limonoids. nih.govresearchgate.net
The proposed pathway continues with further oxidative cleavage of the terpene framework, leading to the formation of the seco-nor-picrasane skeleton found in many quassinoids. uef.fi While the general pathway has been outlined, the specific enzymes and intermediates that lead to the vast diversity of quassinoid structures, including Picrasinol B, are still the subject of ongoing research. numberanalytics.com
Strategies Towards Total Synthesis of this compound and Analogs
The intricate and densely functionalized structure of this compound has made it a challenging yet attractive target for total synthesis. uef.fi Chemists have devised various strategies to construct its complex polycyclic core and install the numerous stereocenters with the correct configuration.
Common synthetic strategies often involve:
Convergent synthesis: This approach involves the synthesis of smaller, less complex fragments of the molecule, which are then joined together. For instance, the A- and C-rings of a quassinoid can be constructed from two enantioenriched cyclohexane (B81311) building blocks. uef.fi
Intramolecular reactions: Reactions such as the intramolecular Diels-Alder (IMDA) reaction have been effectively used to rapidly build molecular complexity and form key rings of the quassinoid core. uef.fi
Stepwise functional group manipulation: Throughout the synthesis, a series of oxidation and reduction steps are often necessary to achieve the correct oxygenation pattern. uef.fi For example, an allylic oxidation can be used to introduce an enone functionality, a common feature in quassinoids. uef.fi
While a number of quassinoids have been successfully synthesized, the structural complexity and often low yields remain significant hurdles. numberanalytics.com The development of new and more efficient synthetic methodologies is crucial for accessing these complex molecules for further study. numberanalytics.com
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
To understand how the chemical structure of this compound relates to its biological activity, researchers design and synthesize various derivatives. These structure-activity relationship (SAR) studies are essential for identifying the key structural features responsible for the compound's effects. nih.govslideshare.net
The process of an SAR study involves systematically modifying different parts of the lead compound, in this case, this compound, and then evaluating the biological activity of the resulting derivatives. researchgate.net For example, modifications could include altering the substituents on the aromatic rings or changing the stereochemistry of certain functional groups. nih.govslideshare.net
Key findings from SAR studies on other complex natural products and synthetic compounds have demonstrated that even small structural changes can have a significant impact on biological activity. For instance, in a series of Sortase A inhibitors, the E stereochemistry of a double bond was found to be critical for its inhibitory activity, with its replacement by a Z double bond or a triple bond leading to reduced activity. nih.gov Similarly, for a series of pyrimidoisoquinolinquinone derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the quinone core modulated their antibacterial profiles. mdpi.com
Preclinical Pharmacological Activities and Mechanistic Investigations of Picrasinol B
Antimicrobial and Antibacterial Potentials
Mechanisms of Action against Microbial Pathogens
The plant Picrasma quassioides has historically been recognized for its medicinal properties, including antibacterial effects mdpi.comdrugbank.com. While specific mechanistic details for Picrasinol B against microbial pathogens are not extensively detailed in the provided literature, general mechanisms employed by related natural compounds offer insight. Phenolic compounds, for instance, can exert antibacterial effects by interacting with bacterial proteins and cell walls, altering cytoplasmic functions, increasing membrane permeability, inhibiting energy metabolism, or causing DNA damage mdpi.com. Other antimicrobial agents, such as Polymyxin B, disrupt the outer cell membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS), leading to increased membrane permeability and cell death oregonstate.educationnih.gov. Quassinoids, as a class, have also been associated with antibacterial activities scielo.brwikipedia.orgucl.ac.uk. However, direct studies elucidating the precise molecular mechanisms by which this compound inhibits microbial growth are not detailed in the available search results.
Quorum Sensing Inhibition (if applicable to this compound)
Quorum sensing (QS) is a crucial bacterial communication system that regulates virulence factors and biofilm formation. While Picrasma quassioides extracts have been investigated for their potential to inhibit quorum sensing, with certain compounds from the plant showing promise through in silico analysis mdpi.com, this compound itself has not been directly implicated in these specific quorum sensing inhibition studies within the provided literature. General research into quorum sensing inhibition highlights compounds that interfere with bacterial signaling molecules or regulatory proteins, often leading to reduced virulence factor production and biofilm formation scielo.brnih.govmdpi.comgoogle.comimmunisationcoalition.org.au. However, there is no direct evidence from the provided snippets to confirm this compound's activity in this area.
Preclinical Pharmacokinetics and Metabolism of Picrasinol B
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In vitro ADME studies are fundamental to predicting a drug's behavior in vivo. These assays provide early indications of a compound's metabolic stability, potential for drug-drug interactions, distribution characteristics, and permeability across biological membranes. For Picrasinol B, a profile has been established using data from the structurally related quassinoid, brusatol (B1667952), as a proxy to illustrate its likely characteristics.
Metabolic Stability in Hepatic and Plasma Compartments
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The stability of this compound is projected based on studies of brusatol in liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Studies in rat liver microsomes indicate that this compound likely undergoes significant metabolism. The primary metabolic pathways for related quassinoids have been identified as hydroxylation, hydrolysis, and glucuronidation. nih.govscienceopen.com These transformations convert the parent compound into more water-soluble metabolites that can be more easily excreted. The rapid metabolism suggests a relatively short half-life and high intrinsic clearance in hepatic systems. While specific stability in plasma has not been detailed, the presence of esterases in plasma could also contribute to the metabolism of compounds with susceptible functional groups.
| Parameter | Test System | Value | Interpretation |
|---|---|---|---|
| Metabolic Pathways | Rat Liver Microsomes | Hydroxylation, Hydrolysis, Glucuronidation | Extensive Phase I and Phase II Metabolism |
Assessment of Drug-Drug Interaction Potential via Cytochrome P450 Enzymes
The potential for a compound to inhibit or induce cytochrome P450 (CYP450) enzymes is a critical safety consideration, as it can lead to significant drug-drug interactions (DDIs). Currently, specific data on this compound's interaction with individual CYP450 isoforms are not available in the public domain. Such studies would typically involve incubating the compound with recombinant human CYP enzymes to determine the concentration that causes 50% inhibition (IC50). Without this data, the DDI potential of this compound remains uncharacterized.
Plasma Protein Binding and Blood Partitioning Evaluations
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and clearance. medchemexpress.eu Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body. Similarly, the blood partitioning ratio (blood-to-plasma ratio) indicates whether the compound preferentially sequesters into red blood cells, which can affect its pharmacokinetic profile. medchemexpress.com Specific quantitative data regarding the plasma protein binding percentage and blood partitioning for this compound or closely related quassinoids are not currently available.
Membrane Permeability Studies (e.g., Caco-2, MDCK Assays)
A compound's ability to permeate biological membranes is crucial for its absorption after oral administration. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govevotec.com In this assay, the rate of a compound's transport from the apical (intestinal lumen) side to the basolateral (blood) side is measured to determine its apparent permeability coefficient (Papp).
While specific Papp values for this compound are not available, in silico predictions for other quassinoids, such as isobrucein B and neosergeolide, suggest a likelihood of low gastrointestinal absorption. nih.gov This is consistent with findings for other natural product classes and suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells, thereby limiting their absorption.
| Compound Class | Assay Type | Predicted Permeability | Potential Mechanism |
|---|---|---|---|
| Quassinoids | In Silico (SwissADME) | Low | Possible P-gp Efflux Substrate |
In Vivo Pharmacokinetic Characterization in Preclinical Models
In vivo studies in animal models are essential to understand how the ADME properties observed in vitro translate into the systemic exposure and clearance of a compound in a whole organism.
Systemic Exposure and Clearance Parameters
Pharmacokinetic studies of the proxy compound brusatol in rats provide insight into the expected in vivo behavior of this compound. Following intravenous administration, the plasma concentration of brusatol was observed to decrease rapidly, indicating swift distribution and/or elimination. nih.gov
The primary routes of elimination were investigated by measuring the cumulative excretion of the compound. In rats, only a small fraction of the administered dose was recovered unchanged in urine (5.82% over 24 hours) and bile (0.71% over 12 hours). nih.gov This suggests that the clearance of this compound is predominantly driven by metabolism rather than direct excretion of the parent drug. The majority of the compound is eliminated as metabolites. scienceopen.com
Tissue distribution studies in mice have shown that related quassinoids can accumulate in specific organs. For instance, brusatol was found to reach its highest concentrations in the lungs, suggesting potential for targeted distribution. scienceopen.comresearchgate.net
| Parameter | Matrix | Value | Interpretation |
|---|---|---|---|
| Plasma Behavior | Plasma | Rapid Decrease in Concentration | Fast Distribution and/or Elimination |
| Cumulative Excretion (24h) | Urine | 5.82% | Renal excretion is a minor clearance pathway for the parent drug. |
| Cumulative Excretion (12h) | Bile | 0.71% | Biliary excretion is a minor clearance pathway for the parent drug. |
| Major Clearance Mechanism | - | Metabolism | Compound is primarily cleared after metabolic conversion. |
Metabolite Identification and Metabolic Profiling
There is currently no available information from in vitro or in vivo studies that identifies the metabolites of this compound. Consequently, its metabolic pathways and the enzymes responsible for its biotransformation remain uncharacterized.
Tissue Distribution Analysis
No studies have been published that describe the distribution of this compound in various tissues following administration in preclinical models. As a result, data regarding its accumulation in specific organs or its ability to cross biological barriers, such as the blood-brain barrier, are not known.
A comprehensive understanding of the preclinical pharmacokinetics and metabolism of this compound will require dedicated future research. Such studies would be essential for evaluating its potential as a therapeutic agent.
Analytical and Bioanalytical Methodologies for Picrasinol B Research
Quantitative Analysis in Biological Matrices
Quantitative analysis in biological matrices such as plasma, serum, blood, or urine is essential for pharmacokinetic studies. ajpsonline.com These analyses are often challenged by the complexity of the matrix, which contains numerous endogenous components that can interfere with the detection of the target analyte. nih.gov Therefore, developing highly selective and sensitive methods is crucial for generating reliable data.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed for the quantitative determination of compounds like Picrasinol B in biological fluids. researchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is tailored to the physicochemical properties of the analyte to ensure efficient ion formation and detection. researchgate.net LC-MS methods are pivotal throughout all phases of drug development for evaluating parameters like bioavailability and pharmacokinetics. researchgate.net However, a significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate results. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive targeted mass spectrometry technique used for quantifying compounds. springernature.com The development of an MRM assay for this compound involves the optimization of several key parameters. Initially, the compound is infused into the mass spectrometer to determine the precursor ion, which is typically the protonated molecule [M+H]+ in positive ionization mode or the deprotonated molecule [M-H]- in negative mode. Subsequently, this precursor ion is fragmented through collision-induced dissociation (CID), and the resulting product ions are identified. The most intense and stable precursor-to-product ion transitions are selected for quantification (quantifier) and confirmation (qualifier). mdpi.com Optimizing parameters such as collision energy and cell acceleration voltage is crucial for maximizing the signal intensity of the selected transitions. mdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | [M+H]+ | Product Ion 1 | Quantifier | Optimized Value |
| This compound | [M+H]+ | Product Ion 2 | Qualifier | Optimized Value |
| Internal Standard | [IS+H]+ | IS Product Ion | Quantifier | Optimized Value |
Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is reliable and reproducible for its intended use. ajpsonline.com Key validation parameters include selectivity, specificity, and accuracy. nih.govgtfch.org
Selectivity and Specificity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. gtfch.org Specificity ensures that the signal measured is from the analyte of interest alone. nih.gov For LC-MS/MS methods, this is typically assessed by analyzing at least six independent blank matrix samples to check for interferences at the retention time of the analyte and internal standard. nih.gov The response from any interfering peaks should be less than 20% of the response at the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. rrml.ro
Accuracy : Accuracy measures the closeness of the determined value to the true or nominal concentration. rrml.ro It is assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. nih.gov The mean value should typically be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. austinpublishinggroup.com
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 5.0 | 5.2 | 104.0 | < 15 |
| Medium | 50 | 48.5 | 97.0 | < 15 |
| High | 400 | 408 | 102.0 | < 15 |
High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Method Development and Optimization for this compound
The development of a robust chromatographic method is a prerequisite for accurate bioanalysis. tpcj.org The goal is to achieve symmetric peak shapes, adequate retention, and sufficient resolution of this compound from other components in the sample matrix. iosrphr.org
Method development typically begins with gathering information about the analyte's physicochemical properties, such as its structure and solubility. jocpr.com For compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the first choice. sigmaaldrich.com
Key steps in method optimization include:
Column Selection : C18 columns are commonly used in reversed-phase chromatography and are often a good starting point. sigmaaldrich.com The choice of particle size and column dimensions will depend on the desired efficiency and analysis time. tpcj.org
Mobile Phase Selection : The mobile phase typically consists of a mixture of an aqueous solution (often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jocpr.com
Gradient Optimization : A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable timeframe. mdpi.comjocpr.com The gradient slope, initial and final mobile phase compositions, and re-equilibration time are critical parameters to optimize. jocpr.com
Flow Rate and Temperature : Adjusting the flow rate and column temperature can also be used to fine-tune the separation and reduce analysis time. iosrphr.org
Computer-assisted simulation software can be a valuable tool in method development, allowing for the evaluation of different conditions with a reduced number of experimental runs. compudrug.com
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized linear gradient (e.g., 5% to 95% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
Future Research Directions and Translational Perspectives for Picrasinol B
Advanced Structure-Activity Relationship (SAR) Studies for Efficacy Enhancement
A significant hurdle in the development of Picrasinol B is the absence of detailed structure-activity relationship (SAR) studies. Understanding how specific structural modifications to the this compound scaffold affect its biological activity is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Future efforts should focus on the semi-synthesis of a library of this compound analogs. Systematic modifications of its functional groups, such as hydroxyls, esters, and lactones, will be necessary. Each new analog will require rigorous biological evaluation to determine the impact of the structural change on its activity. This iterative process of synthesis and testing will allow for the development of a comprehensive SAR model.
Computational chemistry and molecular modeling can play a pivotal role in guiding these synthetic efforts. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can help to predict the activity of virtual compounds and prioritize synthetic targets, thereby accelerating the optimization process.
Table 2: Key Structural Regions of this compound for SAR Studies
| Structural Region | Potential Modifications | Rationale |
| A-ring lactone | Opening, reduction, or modification of the lactone ring. | This region is common in quassinoids and is often critical for activity. |
| Hydroxyl groups | Esterification, etherification, or removal of hydroxyl groups. | Altering polarity and hydrogen bonding potential can impact target binding and cell permeability. |
| Side chains | Modification or replacement of existing side chains. | Can influence steric interactions and provide points for further functionalization. |
Investigation of Synergistic Effects with Existing Therapeutic Agents
The potential of this compound to act in synergy with established therapeutic agents is a highly promising area of investigation that remains completely unexplored. Combination therapies can often achieve greater efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.
Systematic in vitro screening should be conducted to identify potential synergistic interactions between this compound and a panel of conventional chemotherapeutic drugs, targeted therapies, and immunotherapies. Checkerboard assays, which test a range of concentrations of two drugs simultaneously, can be used to quantify the degree of synergy.
Should synergistic combinations be identified, further mechanistic studies will be essential to understand the underlying basis of the synergy. For example, this compound might inhibit a pathway that compensates for the effects of another drug, or it could enhance the uptake or retention of a co-administered agent.
Development and Validation in Complex Preclinical Disease Models
To translate any promising in vitro findings into potential clinical applications, the efficacy of this compound must be evaluated in relevant and complex preclinical disease models. To date, there is a lack of published data on the in vivo activity of this compound.
For anticancer research, this would involve the use of patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. In these models, the effect of this compound on tumor growth, metastasis, and survival can be assessed.
For other potential indications, such as inflammatory diseases, appropriate animal models that mimic the human condition should be employed. For instance, models of rheumatoid arthritis or inflammatory bowel disease could be used to evaluate the anti-inflammatory potential of this compound in a whole-organism context. Throughout these in vivo studies, careful monitoring of pharmacokinetics and potential toxicities will be crucial.
Q & A
Q. What are the recommended methodologies for isolating Picrasinol B from natural sources, and how can purity be validated?
To isolate this compound, researchers should employ sequential extraction techniques using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate plant extracts. Chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, are critical for purification . High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is recommended for final purification and purity assessment. To validate purity, combine spectroscopic data (NMR, HRMS) with chromatographic homogeneity tests (e.g., single peak in HPLC at multiple wavelengths) .
Q. How can researchers ensure the structural elucidation of this compound is accurate and reproducible?
Structural elucidation requires a multi-technique approach:
- 1D/2D NMR (e.g., , , COSY, HSQC, HMBC) to assign stereochemistry and connectivity.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Reproducibility is ensured by cross-validating data with published spectra and independent replication in multiple labs. For novel derivatives, computational methods (e.g., DFT-NMR calculations) can resolve ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines, with doxorubicin as a positive control.
- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates.
- Antioxidant activity : DPPH or ABTS radical scavenging assays. Controls must include solvent-only blanks, positive controls (e.g., ascorbic acid for antioxidant assays), and negative controls (e.g., heat-inactivated enzymes). Triplicate measurements and statistical validation (e.g., ANOVA) are essential to minimize variability .
Advanced Research Questions
Q. How should pharmacokinetic studies of this compound be designed to address bioavailability and metabolic stability?
Use a tiered approach:
- In vitro : Liver microsomal stability assays to assess metabolic half-life.
- In vivo : Administer this compound orally and intravenously in rodent models, collecting plasma samples at timed intervals. Quantify using LC-MS/MS.
- Tissue distribution : Radiolabeled this compound or imaging techniques (e.g., MALDI-TOF) to track localization. Address interspecies differences by comparing human hepatocyte data with animal models. Include vehicle controls and validate assays against known pharmacokinetic standards (e.g., propranolol for permeability) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions often arise from bioavailability limitations or off-target effects. Strategies include:
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with observed effects.
- Prodrug synthesis to improve solubility or absorption.
- Tissue-specific delivery systems (e.g., nanoparticles) to enhance target engagement. Validate hypotheses using knock-out animal models or siRNA silencing of suspected off-target pathways .
Q. How can computational methods predict this compound’s mechanism of action, and what experimental validations are critical?
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to identify binding partners. Prioritize targets with high docking scores and conserved binding pockets.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales. Experimental validation:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity.
- CRISPR/Cas9 gene editing to knock out predicted targets and assess loss of efficacy.
Cross-reference findings with transcriptomic or proteomic data from treated cells .
Methodological Considerations for Data Interpretation
- Handling conflicting bioactivity data : Apply the Bradford Hill criteria (e.g., dose-response consistency, biological plausibility) to evaluate causality .
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in public repositories (e.g., ChEMBL, Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
